

Thermodynamic Phase Transition of TMCL Bilayers: A Technical Guide

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Compound of Interest

Compound Name: *Tetramyristoylcardiolipin*

Cat. No.: *B12371004*

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Executive Summary

Tetramyristoyl Cardiolipin (TMCL) is a synthetic, four-tailed anionic phospholipid used extensively to model the inner mitochondrial membrane (IMM). Unlike natural cardiolipin, which contains mixed unsaturated chains (typically linoleic acid) and exhibits a phase transition temperature (

) below 0°C, TMCL possesses four saturated myristoyl (14:0) chains. This structural uniformity results in a sharp, cooperative gel-to-liquid crystalline phase transition between 40°C and 42°C (with some commercial sources citing up to 47°C depending on counterion formulation).

This high

makes TMCL an ideal candidate for studying domain formation, protein-lipid interactions, and the "calcium switch" mechanism without the experimental complexity of sub-zero cryo-cooling.

Part 1: Physicochemical Identity & Structural Logic

Molecular Architecture

TMCL (1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol) is unique among phospholipids due to its dimeric structure:

- Tail Group: Four myristoyl chains (14 carbons, saturated).
- Head Group: A bridging glycerol connecting two phosphatidic acid moieties.

- Charge: Net charge of -2 at physiological pH (7.4), though the second

is subject to debate (often cited >8.0 in bilayer environments, leading to potential -1 charge states).

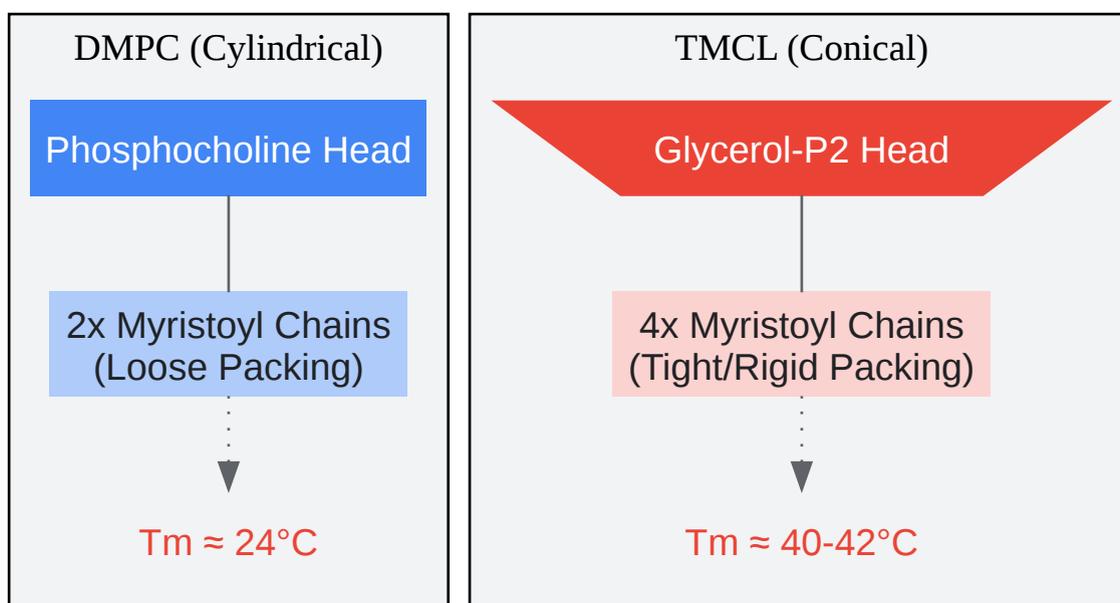
The Packing Paradox (DMPC vs. TMCL)

Despite having the same fatty acid chain length (14:0) as Dimyristoyl Phosphatidylcholine (DMPC), TMCL exhibits a significantly higher

Lipid	Chain	Geometry	(Main Transition)	Mechanism
DMPC	14:0	Cylindrical	~24°C	Headgroup area matches tail cross-section.
TMCL	14:0	Conical (Inverted)	~40–42°C	Small headgroup relative to 4 tails forces tighter packing and stronger van der Waals interactions.

Visualization: Molecular Geometry & Phase Behavior

The following diagram illustrates the structural difference driving the shift.



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Figure 1: Comparative molecular packing logic. The high tail-to-head area ratio in TMCL induces a conical shape, increasing the energy required to disrupt the gel phase lattice.

Part 2: Thermodynamic Profile

The Main Transition ()

The primary thermodynamic event is the melting of the acyl chains from the ordered Gel Phase (

) to the disordered Liquid Crystalline Phase (

).

- Temperature: 40.0°C – 42.0°C (Pure Na-salt form).

- Enthalpy (

): ~12.9 kcal/mol. This high enthalpy reflects the cooperative melting of four chains per molecule.

- Cooperativity: High. The transition is sharp in Multilamellar Vesicles (MLVs) but broadens in Small Unilamellar Vesicles (SUVs) due to curvature stress.

The Pre-Transition ()

Unlike PC lipids which have a ripple phase (

), TMCL often exhibits a "sub-gel" to "gel" transition or a pre-transition depending on hydration history.

- Temperature: $\sim 15^{\circ}\text{C} - 20^{\circ}\text{C}$.
- Nature: Reorganization of the headgroup hydration shell and lattice tilt. This is highly sensitive to incubation time at low temperatures (metastable sub-gel formation).

Part 3: Environmental Modulators (The "Calcium Switch")

The interaction between TMCL and divalent cations (

,

) is the most critical variable in experimental design.

Calcium-Induced Rigidification

Calcium ions bind with high affinity to the phosphate groups of cardiolipin, effectively cross-linking the headgroups.

- Effect: Dehydration of the inter-bilayer space and neutralization of the negative charge.
- Thermodynamic Consequence:

binding can elevate the

by $>10^{\circ}\text{C}$ or abolish the transition entirely by inducing non-lamellar inverted hexagonal (

) phases or cochleate (precipitate) structures.

- Protocol Warning: Even trace amounts of

(from glass or buffers) can shift the observed

. Use EDTA/EGTA in "pure" baseline scans.

pH Sensitivity

- pH 7.0 - 8.0: TMCL is fully ionized (-2).

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- pH < 3.0: Protonation of phosphate groups increases hydrogen bonding, raising and promoting aggregation.

Part 4: Experimental Protocols

Liposome Preparation for DSC

To obtain high-fidelity thermodynamic data, Multilamellar Vesicles (MLVs) are preferred over extruded vesicles because they minimize curvature strain effects on the

Step-by-Step Workflow:

- Solubilization: Dissolve TMCL powder in Chloroform:Methanol (2:1 v/v).
- Drying: Evaporate solvent under a nitrogen stream to form a thin lipid film. Desiccate under high vacuum for >4 hours to remove trace solvent.
- Hydration: Add buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to the film.
 - Critical Step: Hydrate at 55°C (well above the of 42°C) for 1 hour with intermittent vortexing.
- Cycling: Perform 3 freeze-thaw cycles (Liquid 55°C water bath) to ensure equilibrium solute distribution.

- Degassing: Degas the sample for 10 minutes prior to loading into the DSC to prevent bubble formation.

Differential Scanning Calorimetry (DSC) Setup

- Instrument: Nano-DSC or MicroCal VP-DSC.
- Reference: Matching buffer (including exact EDTA concentration).
- Scan Rate: 0.5°C/min or 1.0°C/min. (Faster rates broaden peaks; slower rates improve resolution).
- Range: 10°C to 60°C.
- Data Processing: Subtract buffer baseline; Normalize to molar heat capacity ().

Experimental Workflow Diagram



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Figure 2: Validated workflow for obtaining reproducible TMCL phase transition data.

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